
beta-(2-Furyl)acryloyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-(2-Furyl)acryloyl phosphate, also known as BFAP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BFAP is a phosphorylated derivative of furfuryl alcohol, and its synthesis method involves the reaction of furfuryl alcohol with phosphoric acid and acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
Beta-(2-Furyl)acryloyl phosphate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, beta-(2-Furyl)acryloyl phosphate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions. In agriculture, beta-(2-Furyl)acryloyl phosphate has been studied for its ability to enhance plant growth and improve crop yield. In materials science, beta-(2-Furyl)acryloyl phosphate has been investigated for its potential as a flame retardant due to its high phosphorus content.
Wirkmechanismus
The mechanism of action of beta-(2-Furyl)acryloyl phosphate is not well understood, but it is believed to be related to its ability to form stable complexes with metal ions. beta-(2-Furyl)acryloyl phosphate has been shown to inhibit the activity of metalloproteases, which are enzymes that play a role in various biological processes, including inflammation and tumor growth. beta-(2-Furyl)acryloyl phosphate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Beta-(2-Furyl)acryloyl phosphate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to enhance plant growth and improve crop yield. In addition, beta-(2-Furyl)acryloyl phosphate has been investigated for its potential as a flame retardant due to its high phosphorus content.
Vorteile Und Einschränkungen Für Laborexperimente
Beta-(2-Furyl)acryloyl phosphate has several advantages for lab experiments, including its ability to form stable complexes with metal ions and its mild reaction conditions. However, beta-(2-Furyl)acryloyl phosphate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on beta-(2-Furyl)acryloyl phosphate, including investigating its potential as a drug delivery system, further elucidating its mechanism of action, and exploring its applications in materials science. In addition, more research is needed to fully understand the potential advantages and limitations of beta-(2-Furyl)acryloyl phosphate for lab experiments.
Synthesemethoden
The synthesis of beta-(2-Furyl)acryloyl phosphate involves the reaction of furfuryl alcohol with phosphoric acid and acryloyl chloride. This reaction results in the formation of beta-(2-Furyl)acryloyl phosphate, which is a colorless liquid that is soluble in water and organic solvents. The reaction can be carried out under mild conditions, and the yield of beta-(2-Furyl)acryloyl phosphate can be improved by optimizing the reaction parameters such as temperature, reaction time, and molar ratio of reactants.
Eigenschaften
CAS-Nummer |
16655-99-5 |
|---|---|
Produktname |
beta-(2-Furyl)acryloyl phosphate |
Molekularformel |
C9H20O3Si |
Molekulargewicht |
218.1 g/mol |
IUPAC-Name |
phosphono (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H7O6P/c8-7(13-14(9,10)11)4-3-6-2-1-5-12-6/h1-5H,(H2,9,10,11)/b4-3+ |
InChI-Schlüssel |
IKSMAYWFRMFKQL-ONEGZZNKSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/C(=O)OP(=O)(O)O |
SMILES |
C1=COC(=C1)C=CC(=O)OP(=O)(O)O |
Kanonische SMILES |
C1=COC(=C1)C=CC(=O)OP(=O)(O)O |
Synonyme |
eta-(2-furyl)acryloyl phosphate furylacryloylphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



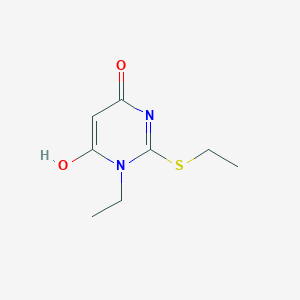
![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
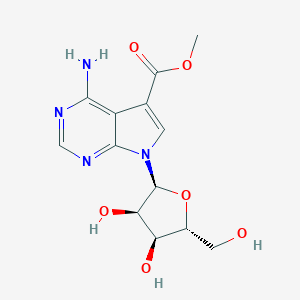
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
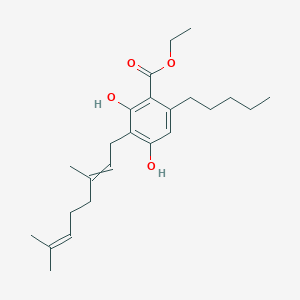
![[3.2.1]Propellane](/img/structure/B231374.png)
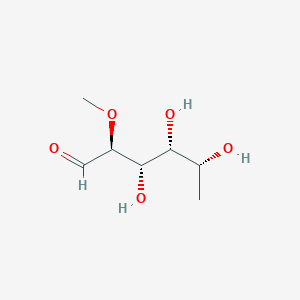
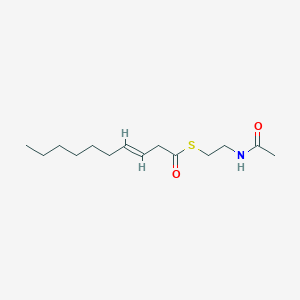
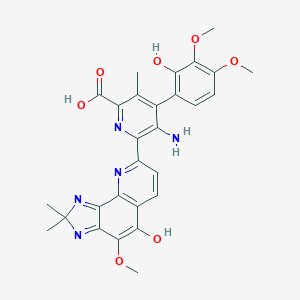


![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)
